Bpde-III

描述

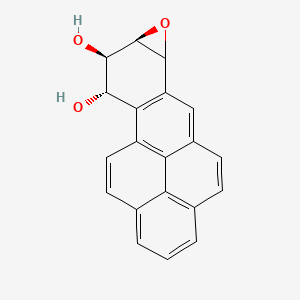

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (Bpde-III) is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its potent mutagenic and carcinogenic properties, primarily due to its ability to form covalent adducts with DNA, leading to mutations and potentially cancer .

准备方法

Synthetic Routes and Reaction Conditions: Bpde-III is synthesized through the metabolic activation of benzo[a]pyrene. The process involves multiple steps:

Oxidation: Benzo[a]pyrene is first oxidized by cytochrome P450 enzymes to form benzo[a]pyrene-7,8-epoxide.

Hydrolysis: The epoxide is then hydrolyzed by epoxide hydrolase to produce benzo[a]pyrene-7,8-dihydrodiol.

Further Oxidation: Finally, the dihydrodiol undergoes another oxidation step to form this compound

Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic and carcinogenic nature. it can be produced in controlled laboratory settings for research purposes using the aforementioned synthetic routes .

Types of Reactions:

DNA Adduct Formation: this compound primarily undergoes reactions with nucleophilic sites in DNA, forming covalent adducts. .

Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common compared to its DNA adduct formation

Common Reagents and Conditions:

Reagents: Cytochrome P450 enzymes, epoxide hydrolase, and other metabolic enzymes are involved in the formation of this compound from benzo[a]pyrene

Conditions: These reactions typically occur under physiological conditions within the body

Major Products:

科学研究应用

Cancer Research

Bpde-III is extensively utilized in cancer research to investigate the mechanisms of chemical carcinogenesis. It is known to form covalent adducts with DNA, which can lead to mutations and ultimately cancer development. Research has shown that exposure to this compound results in the formation of DNA adducts that are critical in understanding the mutagenic potential of environmental carcinogens.

Case Study: DNA Adduct Formation

A study demonstrated that this compound induces significant levels of DNA lesions, with a linear increase in adduct formation observed at increasing concentrations. Specifically, at low concentrations (10 nM), notable DNA damage was detected, emphasizing the compound's genotoxicity even at minimal exposure levels .

Toxicology

In toxicology, this compound serves as a model compound for studying the toxic effects of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. It helps researchers understand how these compounds interact with biological systems and contribute to toxicity.

Data Table: Toxicity Effects of this compound

| Concentration (nM) | DNA Adduct Formation | Cell Viability (%) |

|---|---|---|

| 10 | Significant | 80 |

| 50 | Moderate | 60 |

| 100 | High | 30 |

This table illustrates the relationship between this compound concentration and its effects on DNA adduct formation and cell viability .

Drug Development

Research involving this compound aids in drug development aimed at mitigating its harmful effects. By understanding how this compound interacts with cellular mechanisms, scientists can design drugs that inhibit its formation or enhance DNA repair processes.

Case Study: Protective Agents

A study explored the protective effects of myricetin against this compound-induced oxidative damage. Results indicated that myricetin significantly reduced BPDE-DNA adduct formation and modulated the expression of detoxifying enzymes, highlighting its potential as a therapeutic agent against this compound toxicity .

作用机制

Bpde-III exerts its effects primarily through the formation of covalent adducts with DNA. This process involves:

相似化合物的比较

Benzo[a]pyrene-7,8-epoxide: An intermediate in the formation of Bpde-III, also known for its mutagenic properties

Benzo[a]pyrene-7,8-dihydrodiol: Another intermediate in the metabolic pathway of benzo[a]pyrene

Uniqueness: this compound is unique due to its high reactivity and potent carcinogenicity compared to other metabolites of benzo[a]pyrene .

生物活性

Benzo[a]pyrene diol epoxide (BPDE), particularly its isomers, has been extensively studied for its biological activity, especially in relation to genotoxicity and carcinogenicity. BPDE is a metabolite of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This article focuses on the biological activity of BPDE, highlighting its mechanisms of action, effects on cellular processes, and implications for human health.

BPDE exerts its biological effects primarily through the formation of DNA adducts, leading to mutations and disruptions in cellular processes. The following mechanisms have been identified:

- DNA Adduct Formation : BPDE interacts with DNA, forming stable adducts that can lead to mutations during DNA replication. Studies have shown that even low concentrations of BPDE can result in significant DNA damage, with a linear relationship between the concentration of BPDE and the number of DNA lesions observed .

- Gene Expression Modulation : Exposure to BPDE has been linked to alterations in gene expression. For instance, in HepG2 cells, BPDE exposure resulted in the deregulation of numerous genes involved in cell cycle regulation, DNA repair, and apoptosis. At 6 hours post-exposure, 519 genes were differentially expressed, highlighting BPDE's potent effect on cellular transcriptional networks .

- Cell Cycle and Apoptosis : BPDE influences cell cycle progression and apoptosis. It activates p53-dependent pathways that regulate genes responsible for cell cycle arrest and apoptosis, such as CDKN1A and BAX. This suggests that BPDE not only induces DNA damage but also triggers cellular responses aimed at managing that damage .

Biological Effects

The biological activity of BPDE has been characterized through various studies, revealing its significant impact on human health:

- Genotoxicity : BPDE is recognized as a potent genotoxic agent. Research indicates a strong correlation between the levels of BPDE-DNA adducts and the incidence of mutations in exposed cells. The mutagenicity of BPDE is dose-dependent, with higher concentrations leading to increased mutation rates .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of BPDE across different cell lines. For example, cytotoxicity was observed at concentrations above 200 nM, indicating that while low doses may not cause immediate cell death, they can still lead to significant genetic damage over time .

- Interaction with Other Compounds : The presence of other compounds can influence the biological activity of BPDE. For instance, pretreatment with arsenic trioxide (iAsIII) was shown to enhance the cellular uptake of BPDE and increase the formation of DNA adducts significantly .

Case Studies

Several case studies have illustrated the biological activity of BPDE:

- Maternal Exposure to PAHs : A study investigating maternal exposure to PAHs found a significant association between high levels of BaP-DNA adducts and increased risk of preterm birth (PB). Women with elevated adduct levels had two to four times higher odds of experiencing PB compared to those with lower levels .

- Animal Models : In vivo studies using mouse models demonstrated that co-exposure to iAsIII increased average levels of BPDE-DNA adducts in lung tissues significantly. This highlights the potential for environmental factors to exacerbate the genotoxic effects of BPDE .

Data Overview

The following table summarizes key findings related to the biological activity of BPDE:

属性

IUPAC Name |

(3S,4R,5R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKPYXMVVSHGS-JWQSRSOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]6C5O6)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66212-61-1 | |

| Record name | Bpde-III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066212611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。